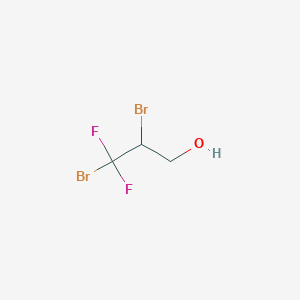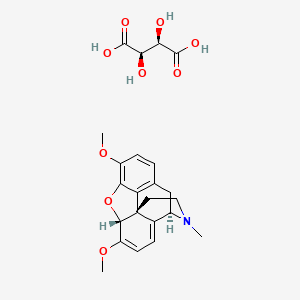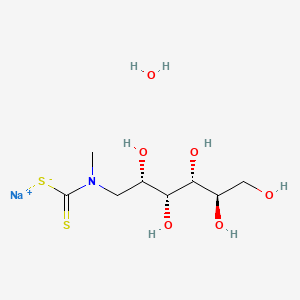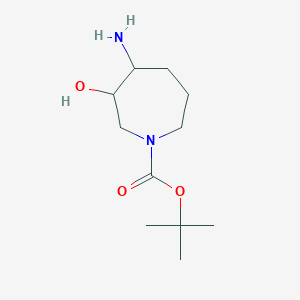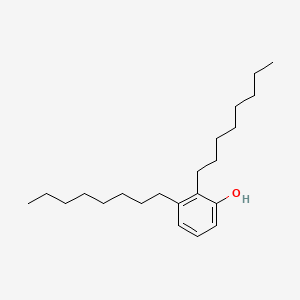
Phenol, dioctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, dioctyl- can be synthesized through the alkylation of phenol with octanol. This reaction typically involves the use of acid catalysts such as sulfuric acid, boron trifluoride, or hydrofluoric acid. The reaction is carried out at elevated temperatures, around 180°C, under controlled conditions to ensure the selective formation of dioctylphenol .
Industrial Production Methods
In industrial settings, the production of phenol, dioctyl- often involves the use of heterogeneous acid catalysts derived from natural clays. These catalysts help in reducing environmental pollution associated with traditional acid catalysts. The reaction is conducted in a fixed bed reactor, where a mixture of phenol and octanol is preheated and passed over the catalyst bed .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, dioctyl- undergoes various chemical reactions, including:
Electrophilic Substitution: The hydroxyl group in phenols activates the benzene ring towards electrophilic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Brominated or nitrated phenols.
Applications De Recherche Scientifique
Phenol, dioctyl- has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Used in the production of surfactants and as a plasticizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of phenol, dioctyl- involves its interaction with biological membranes and proteins. The hydroxyl group in the phenol moiety can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the long octyl chains can interact with lipid bilayers, altering membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Phenol, dioctyl- can be compared with other phenolic compounds such as:
Phenol: The simplest phenol with a single hydroxyl group attached to a benzene ring.
Octylphenol: A phenol with a single octyl group attached to the benzene ring.
Bisphenol A: A phenol with two phenol groups connected by a propane bridge.
Uniqueness
Phenol, dioctyl- is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and proteins. This makes it particularly useful in applications requiring amphiphilic properties .
Similar Compounds
- Phenol
- Octylphenol
- Bisphenol A
Propriétés
Numéro CAS |
29988-16-7 |
|---|---|
Formule moléculaire |
C22H38O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2,3-dioctylphenol |
InChI |
InChI=1S/C22H38O/c1-3-5-7-9-11-13-16-20-17-15-19-22(23)21(20)18-14-12-10-8-6-4-2/h15,17,19,23H,3-14,16,18H2,1-2H3 |
Clé InChI |
IXKVYSRDIVLASR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


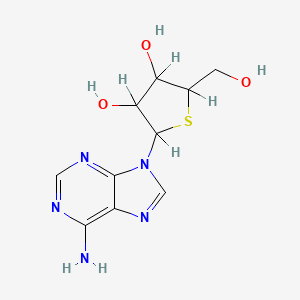

![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
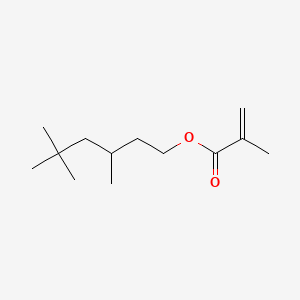
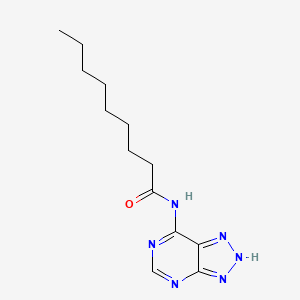

![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
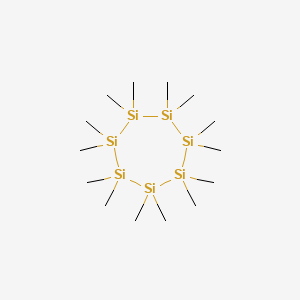

![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
